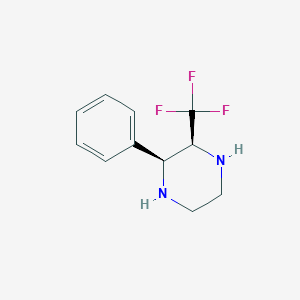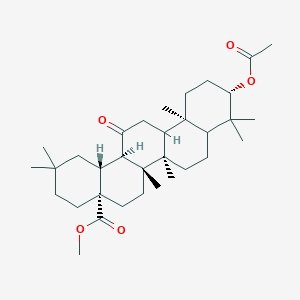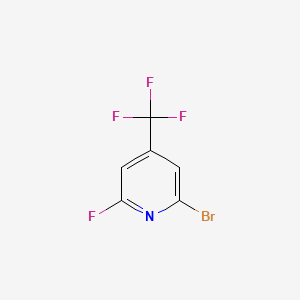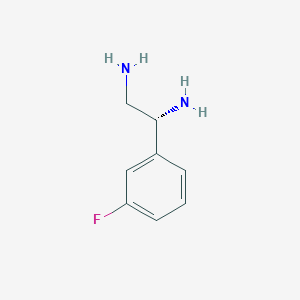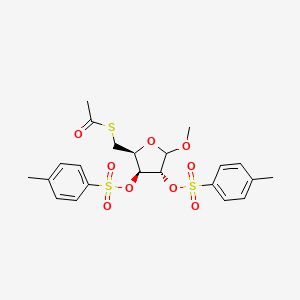
4-Aminomethyl-cuban-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminomethyl-cuban-1-ol is a unique compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It is characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon framework
Méthodes De Préparation
The synthesis of 4-Aminomethyl-cuban-1-ol typically involves multi-step synthetic routes. One common method includes the functionalization of cubane derivatives. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve the use of high-pressure reactors and advanced purification techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
4-Aminomethyl-cuban-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Aminomethyl-cuban-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is utilized in the development of advanced materials and nanotechnology applications
Mécanisme D'action
The mechanism of action of 4-Aminomethyl-cuban-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique cubane structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
4-Aminomethyl-cuban-1-ol can be compared with other cubane derivatives and similar compounds:
Cubane: The parent hydrocarbon structure, which lacks the functional groups present in this compound.
Cubane-1-carboxylic acid: Another derivative with a carboxyl group instead of an amino group.
4-Aminocubane: A similar compound with an amino group but lacking the hydroxyl group present in this compound
The uniqueness of this compound lies in its combination of the amino and hydroxyl functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4-(aminomethyl)cuban-1-ol |
InChI |
InChI=1S/C9H11NO/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11/h2-7,11H,1,10H2 |
Clé InChI |
WMHYLAJQVCTMQR-UHFFFAOYSA-N |
SMILES canonique |
C(C12C3C4C1C5C2C3C45O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





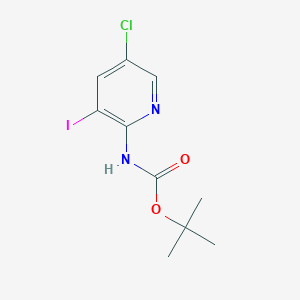
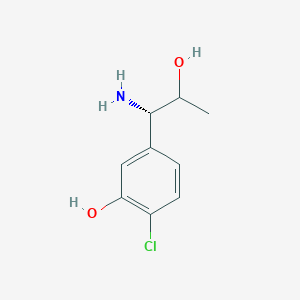
![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)
